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Compound of Interest

1-(4-Bromophenyl)-1H-1,2,3-
Compound Name:

triazole-4-carbaldehyde
CAS No.: 916151-04-7

Cat. No.: B1286836

Get Quote

Executive Summary

Bromophenyl triazole derivatives represent a privileged scaffold in modern medicinal chemistry,
bridging the gap between small-molecule fragment efficacy and optimized drug-like properties.
This class of compounds—encompassing both 1,2,3-triazole and 1,2,4-triazole isomers
substituted with a brominated phenyl ring—exhibits a unique physicochemical profile that
balances lipophilicity with specific electronic interactions.

The incorporation of the bromine atom is not merely for structural bulk; it serves as a critical
modulator of lipophilicity (LogP), a metabolic blocker at the para-position, and a participant in
halogen bonding. Simultaneously, the triazole ring provides essential hydrogen bond
donor/acceptor motifs and metal-coordination sites (e.g., heme-iron binding in CYP51
inhibitors). This guide provides a rigorous technical analysis of these properties, supported by
validated experimental protocols and structural logic.

Part 1: Structural & Electronic Basis
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The physicochemical behavior of bromophenyl triazoles is governed by the interplay between
the electron-deficient triazole ring and the lipophilic, electron-withdrawing bromopheny! group.

The Triazole Core: Electronic Anchor

e 1,2,4-Triazoles: Characterized by a high dipole moment and stability.[1] They act as
bioisosteres for amides and esters. In antifungal agents (e.g., fluconazole analogs), N4 is
often the point of attachment, while N1 or N2 coordinates with metal centers (e.g., Fe2* in
heme).

e 1,2,3-Triazoles: Synthesized via CUAAC ("click") chemistry.[2] They possess a large dipole
moment (~5 D) and function primarily as stable linkers that can participate in

-stacking interactions.

The Bromine Substituent: Lipophilic Modulator

The bromine atom on the phenyl ring introduces specific physicochemical shifts compared to
chloro- or fluoro- analogs:

 Lipophilicity Enhancement: Bromine increases LogP values significantly (

vs. H), facilitating membrane permeability.

» Metabolic Stability: The C-Br bond is stronger than C-H, blocking oxidative metabolism (e.g.,
hydroxylation) at the substituted position, typically the para-position.

o Halogen Bonding: The "sigma hole" on the bromine atom allows for directional non-covalent
interactions with backbone carbonyls or nucleophilic residues in target proteins.

Visualization of SAR Logic
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Figure 1: Structure-Activity Relationship (SAR) logic flow for bromophenyl triazole derivatives,
highlighting the opposing yet complementary roles of the bromine atom and triazole ring.

Part 2: Key Physicochemical Parameters

The following data summarizes typical ranges for bromophenyl triazole derivatives. These
values are critical for establishing "drug-likeness" according to Lipinski's Rule of Five.

Table 1: Comparative Physicochemical Profile
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Parameter

Definition

Typical Range
(Bromophenyl
Triazoles)

Impact on
Development

LogP

Partition Coefficient
(Octanol/Water)

25-45

High values indicate
good permeability but
risk poor aqueous
solubility. Bromine

pushes this value up.

TPSA

Topological Polar

Surface Area

30-70A2

Values < 140 A2 are
required for cell
membrane
penetration; < 90 A2

for BBB penetration.

pKa

Acid Dissociation

Constant

Weakly Basic (pKa ~
2-3)

The triazole ring is
weakly basic. Most
derivatives remain
uncharged at
physiological pH (7.4),
aiding passive
diffusion.

Number of NH/OH

Low count favors

H-Bond Donors 0-1 N
groups permeability.
The triazole nitrogens
act as acceptors,
H-Bond Acceptors Number of N/O atoms 3-4 crucial for water

solubility and target

binding.

Aqueous Solubility

Low to Moderate (<

Often the limiting
factor. Formulation

Solubility strategies (e.qg., salts,
(pH 7.4) 50 pg/mL) ]
cyclodextrins) are
frequently required.
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Part 3: Experimental Protocols

To ensure scientific integrity, the determination of these properties must follow standardized,
self-validating protocols.

Protocol A: Lipophilicity Determination
(Chromatographic Hydrophobicity Index)

Why this method? Traditional shake-flask methods are prone to errors with poorly soluble
compounds or those with high LogP.[3] RP-HPLC provides a more robust, high-throughput
alternative derived from retention times.

Reagents:
e Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4)
o Mobile Phase B: Acetonitrile (HPLC Grade)

o Reference Standards: A set of 5-7 compounds with known LogP values (e.g., Toluene,
Naphthalene, Phenanthrene).

Workflow:
o Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse, 3.5 um).

e |socratic Runs: Run the bromophenyl triazole derivative and standards at three different
organic modifier concentrations (e.g., 50%, 60%, 70% ACN).

 Calculation:
o Calculate the capacity factor (

) for each run:

o Extrapolate

to 0% organic solvent to obtain

(the chromatographic hydrophobicity index).
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o Calibration: Plot

of standards against their literature LogP. Use the regression equation to calculate the
LogP of the bromophenyl triazole.

o Validation: The

of the calibration curve must be

Protocol B: Kinetic Solubility Assay (Nephelometry)

Why this method? Kinetic solubility mimics the precipitation risk during early biological assays
(which use DMSO stocks).

Workflow:

o Stock Preparation: Dissolve the bromophenyl triazole in 100% DMSO to a concentration of
10 mM.

« Dilution: Spatially dilute the stock into PBS (pH 7.4) in a 96-well plate to final concentrations
ranging from 1 uM to 500 pM. Final DMSO concentration should be < 2%.

 Incubation: Shake the plate at room temperature for 90 minutes.

o Measurement: Measure light scattering (nephelometry) or absorbance at 620 nm
(turbidimetry).

e Analysis: The solubility limit is defined as the concentration at which absorbance/scattering
significantly deviates from the baseline.

Experimental Workflow Diagram
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Figure 2: Integrated experimental workflow for physicochemical profiling, ensuring compound

quality before biological evaluation.

Part 4: Applications & Case Studies
Antifungal Therapeutics (CYP51 Inhibition)

Bromophenyl triazoles are structural analogs of fluconazole.

¢ Mechanism: The N4 of the 1,2,4-triazole ring coordinates with the heme iron of the fungal
enzyme lanosterol 14

-demethylase (CYP51).

* Role of Bromine: In derivatives like 3-(4-bromophenyl)-1H-1,2,4-triazole, the bromine atom
occupies the hydrophobic access channel of the enzyme. Its size (Van der Waals radius
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~1.85 A) provides a tighter fit than chlorine, improving potency against resistant strains,
though often at the cost of water solubility.

Anticancer Agents (1,2,3-Triazole Hybrids)

In "click” chemistry libraries, the 4-bromophenyl-1,2,3-triazole motif is frequently used.

Case Study: Andrographolide-triazole conjugates.

Observation: Substitution with a p-bromophenyl group significantly enhanced cytotoxicity
against cancer cell lines (e.g., 5-fluorouracil resistant strains) compared to the unsubstituted
phenyl analog.

Physicochemical Driver: The increased lipophilicity allowed for better passive diffusion
across the cancer cell membrane, while the bromine provided a metabolic handle that
extended the half-life of the compound in vitro.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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